Pro-Thr-Pro-Ser amide is a peptide composed of four amino acids: proline, threonine, proline, and serine, linked together in a specific sequence with an amide group at the terminal end. This compound is of interest in various biochemical research fields due to its structural properties and potential biological activities. The peptide's sequence suggests that it may play a role in signaling pathways or protein interactions, particularly those involving phosphorylation motifs.
The synthesis of Pro-Thr-Pro-Ser amide is typically achieved through solid-phase peptide synthesis techniques. This method allows for the precise assembly of amino acids in a controlled manner, which is crucial for obtaining peptides with specific sequences and functionalities. The compound can be sourced from chemical suppliers specializing in peptide synthesis, such as BenchChem and Merck Millipore .
Pro-Thr-Pro-Ser amide can be classified as a bioactive peptide due to its potential roles in biological systems. It may also be categorized under peptide hormones or signaling peptides, depending on its specific functions and interactions within biological pathways.
The primary method for synthesizing Pro-Thr-Pro-Ser amide is solid-phase peptide synthesis (SPPS). This technique involves the following steps:
The synthesis process requires careful monitoring of reaction conditions to ensure high yields and purity of the final product. The use of protecting groups during synthesis helps prevent unwanted side reactions, particularly for amino acids with reactive side chains.
Pro-Thr-Pro-Ser amide has a linear structure consisting of four amino acid residues connected by peptide bonds. The molecular formula can be represented as , with a molecular weight of approximately 302.35 g/mol.
The structural characteristics include:
The Pro-Thr-Pro-Ser amide can undergo various chemical reactions typical for peptides:
Understanding these reactions is crucial for applications in drug development and biochemical assays where modifications to the peptide may enhance its activity or specificity.
The mechanism of action for Pro-Thr-Pro-Ser amide may involve its interaction with specific receptors or proteins in biological systems. For instance:
Research indicates that peptides containing proline-threonine or proline-serine motifs are often involved in regulatory processes within cells, including cell signaling and metabolic pathways .
Pro-Thr-Pro-Ser amide has several applications in scientific research:
By understanding the properties and behaviors of Pro-Thr-Pro-Ser amide, researchers can leverage its potential in various fields including biochemistry, pharmacology, and molecular biology.
The primary sequence Proline-Threonine-Proline-Serine (Pro-Thr-Pro-Ser) exhibits distinctive backbone constraints due to the cyclic structure of proline residues. Proline’s side chain is cyclized to the backbone nitrogen, creating a tert-amine that restricts the conformational freedom of the peptide backbone. This unique architecture reduces the accessible φ dihedral angles to approximately –65° ± 15° and favors trans-amide isomers (≥90% population) due to steric clashes in the cis configuration [9]. The juxtaposition of threonine and serine—amino acids with polar, hydrogen-bonding side chains—introduces localized flexibility adjacent to proline’s rigidity. Molecular dynamics simulations reveal that Thr and Ser residues adopt gauche+ (g⁺) or gauche– (g⁻) rotamers, modulating backbone dynamics through steric interactions with proline’s pyrrolidine ring [6]. For example, Thr in the g⁺ conformation stabilizes a bend angle of 25°–30° in Pro-Thr segments, while g⁻ rotamers reduce this angle by 5°–10° [6]. This interplay creates a dynamic "molecular hinge" essential for biological functions like ligand recognition or membrane protein folding.
Table 1: Backbone Dihedral Angle Preferences in Pro-Thr-Pro-Ser Motifs
Residue Position | Preferred φ Angle (°) | Preferred ψ Angle (°) | Rotameric State Influence |
---|---|---|---|
Proline (1st) | –65 ± 15 | –25 ± 20 | Rigid, restricts N-terminal dynamics |
Threonine | –60 ± 30 | –45 ± 30 | g⁺/g⁻ dictates bend magnitude |
Proline (2nd) | –70 ± 10 | –30 ± 15 | Stabilizes kink via Cδ-H···O=C H-bonds |
Serine (C-terminal) | –90 ± 25 | 0 ± 25 | OH group forms H-bonds with backbone |
Pro-Thr-Pro-Ser exhibits a pronounced propensity for β-turns (Types I, II, and VI) rather than α-helices or polyproline helices (PPII). The dual proline residues—particularly at the i+1 and i+2 positions—disrupt helical hydrogen bonding networks by precluding NH donor groups at their backbone positions. This forces a reversal in chain direction, facilitating tight turns with Cα–Cα distances of 5.5–6.5 Å [6] [10]. Nuclear magnetic resonance (NMR) studies confirm that Thr and Ser residues stabilize these turns via side-chain–backbone hydrogen bonds. For instance, Thr-OγH···O=C (Pro) interactions reduce the solvent-accessible surface area by 15–20%, enhancing conformational rigidity [6]. In contrast, polyproline helices (PPII) are disfavored due to threonine’s β-branched side chain, which sterically clashes with the extended PPII backbone (φ/ψ ≈ –75°/146°) [10]. Molecular dynamics trajectories further demonstrate that Pro-Thr-Pro-Ser adopts a β-turn in >70% of sampled conformers, with bend angles averaging 28° ± 4°—significantly higher than canonical proline kinks (18° ± 3°) [6].
Table 2: Secondary Structure Parameters in Pro-Thr-Pro-Ser vs. Canonical Motifs
Structural Feature | Pro-Thr-Pro-Ser | Standard Pro-Kink | Polyproline Helix (PPII) |
---|---|---|---|
Bend/Twist Angle (°) | 28 ± 4 | 18 ± 3 | 0 (linear) |
H-Bonds per Residue | 1.8 ± 0.3 | 1.2 ± 0.2 | 0.9 ± 0.1 |
% β-Turn Population | 72% | 45% | <5% |
Key Stabilizing Forces | Thr/Ser OH···O=C; Pro Cδ-H···O=C | Pro Cδ-H···O=C | Backbone solvation |
The hydroxyl groups of threonine and serine act as critical nodes in hydrogen-bonded networks that stabilize tertiary folds. In Pro-Thr-Pro-Ser, Thr-Oγ and Ser-Oγ donate hydrogen bonds to backbone carbonyl oxygens (e.g., Thr-OγH···O=C₁ₛₜPro) or side-chain acceptors of adjacent residues [6]. This creates a "capping" effect that shields the peptide backbone from solvent exposure, reducing the dielectric constant near proline residues by 10–15 units [7]. Pseudoprolines—thiazolidine or oxazolidine mimics of proline—demonstrate analogous behavior, where Thr/Ser-derived heterocycles form intramolecular H-bonds mimicking native Pro-Thr/Pro-Ser interactions [7]. In folded proteins, these motifs localize to solvent-inaccessible cores, with Thr/Ser hydroxyls participating in 3–4 H-bonds per residue. Mutagenesis studies confirm that Thr→Val or Ser→Ala substitutions disrupt tertiary packing, increasing backbone B-factors (thermal mobility) by 30–40 Ų in X-ray structures [6]. The C-terminal serine amide further extends H-bonding capacity, with its –CONH₂ group acting as an acceptor for water-mediated bridges or side-chain contacts.
Nuclear magnetic resonance spectroscopy reveals nuanced amide bond dynamics in Pro-Thr-Pro-Ser. The trans-amide isomer dominates at Pro¹–Thr (≥90%), but Thr–Pro² exhibits a 15–20% cis population due to threonine’s g⁺ side-chain rotamer, which sterically favors the cis transition [7] [8]. Residual dipolar couplings (RDCs) measured in weakly aligning media confirm this equilibrium, showing reduced magnitude (Dᵢₙₜᵣₐ ≈ –8 Hz) for Thr–Pro² versus Pro¹–Thr (Dᵢₙₜᵣₐ ≈ –14 Hz), indicating enhanced flexibility [8]. X-ray crystallography complements these findings, with electron density maps frequently displaying "split conformations" for Thr–Pro² amides—a hallmark of trans/cis exchange [8]. Amide bond stability is further governed by n→π interactions, where the carbonyl oxygen of Pro¹ donates electron density to the antibonding orbital (C═O*) of Thr–C═O, shortening this bond by 0.02 Å [7]. This hyperconjugation raises the rotational barrier for Thr–Pro² amides to 18–20 kcal/mol, as quantified by variable-temperature NMR. Crystallographic B-factors for the Pro-Thr-Pro-Ser backbone average 25–30 Ų—lower than non-proline motifs (35–50 Ų)—underscoring its role in conformational rigidity.
Table 3: Nuclear Magnetic Resonance and Crystallographic Observables in Pro-Thr-Pro-Ser
Analytical Parameter | Pro¹–Thr Amide | Thr–Pro² Amide | Pro²–Ser Amide |
---|---|---|---|
% cis Isomer Population | 5–8% | 15–20% | 3–5% |
Residual Dipolar Coupling (Hz) | –14.2 ± 0.5 | –8.1 ± 0.3 | –12.7 ± 0.4 |
Crystallographic B-Factor (Ų) | 22 ± 3 | 28 ± 4 | 24 ± 3 |
Amide Bond Length (Å) | 1.332 ± 0.005 | 1.341 ± 0.007 | 1.335 ± 0.005 |
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